molecular formula C9H16N2O3 B10993801 5-Oxo-5-(piperazin-1-yl)pentanoic acid

5-Oxo-5-(piperazin-1-yl)pentanoic acid

Cat. No.: B10993801
M. Wt: 200.23 g/mol
InChI Key: VBVMMJZNTUHXNK-UHFFFAOYSA-N
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Description

5-Oxo-5-(piperazin-1-yl)pentanoic acid: is a chemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.23 g/mol It is characterized by the presence of a piperazine ring and a pentanoic acid chain with an oxo group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5-(piperazin-1-yl)pentanoic acid typically involves the reaction of piperazine with a suitable precursor such as glutaric anhydride. The reaction is carried out under controlled conditions, often in the presence of a solvent like dichloromethane, and requires careful temperature regulation to ensure the desired product is obtained .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-5-(piperazin-1-yl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 5-Oxo-5-(piperazin-1-yl)pentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of neurological disorders or as an antimicrobial agent .

Industry: In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and versatility make it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of 5-Oxo-5-(piperazin-1-yl)pentanoic acid involves its interaction with specific molecular targets. The piperazine ring can engage in hydrogen bonding and electrostatic interactions with proteins, potentially modulating their activity. The oxo group may also participate in redox reactions, influencing cellular processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Oxo-5-(piperazin-1-yl)pentanoic acid is unique due to its specific substitution pattern and the presence of the oxo group at the fifth position. This structural feature may confer distinct reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

5-oxo-5-piperazin-1-ylpentanoic acid

InChI

InChI=1S/C9H16N2O3/c12-8(2-1-3-9(13)14)11-6-4-10-5-7-11/h10H,1-7H2,(H,13,14)

InChI Key

VBVMMJZNTUHXNK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)CCCC(=O)O

Origin of Product

United States

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